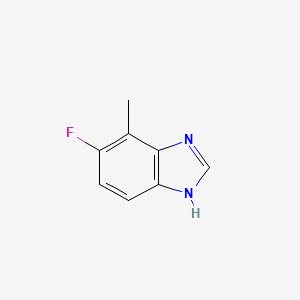

5-Fluoro-4-methylbenzimidazole

Vue d'ensemble

Description

5-Fluoro-4-methylbenzimidazole is a specialty chemical . It is used in the pharmaceutical industry and is known for its high quality .

Molecular Structure Analysis

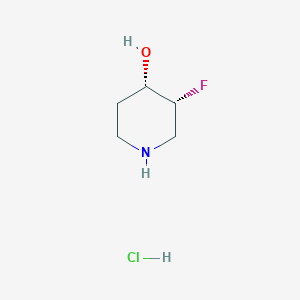

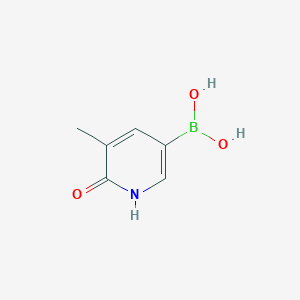

The molecular structure of 5-Fluoro-4-methylbenzimidazole consists of a benzimidazole core, which is planar . The compound has a molecular weight of 150.16 .Physical And Chemical Properties Analysis

5-Fluoro-4-methylbenzimidazole is a solid substance . .Applications De Recherche Scientifique

-

Fungicides

- Field: Agriculture

- Application: Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .

- Method: They are used in agriculture to prevent and control various plant diseases caused by fungi .

- Results: They have shown outstanding antibacterial properties .

-

Therapeutic Agents

- Field: Medicine

- Application: Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Method: The organic synthesis of benzimidazoles and derivatives is used to obtain active pharmacological compounds .

- Results: They have shown significant therapeutic effects .

-

Urease Inhibitors

- Field: Biochemistry

- Application: Benzimidazole derivatives are used to design and synthesize novel bioactive compounds that are urease inhibitors .

- Method: The derivatives are synthesized in a multistep process. The urease inhibitory effect of the derivatives is determined using a urease inhibition kit .

- Results: Compared to thiourea and hydroxyurea as standards, all synthesized derivatives had stronger urease inhibition activity .

-

Chemotherapeutic Agents

- Field: Pharmacology

- Application: Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Method: Researchers have synthesized plenty of benzimidazole derivatives, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

- Results: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

-

Anti-HIV Agents

- Field: Virology

- Application: Benzimidazole derivatives have been synthesized as reverse transcriptase inhibitors (RTIs) against HIV-1 replication .

- Method: The derivatives are synthesized and tested for their antiviral activity against laboratory-adapted strains HIV-1 IIIB and HIV-1 Ada5, and primary isolates of HIV-1 UG07O and HIV-1 VB59 strains .

- Results: Some compounds showed notable antiviral activity .

-

Material Science and Battery Technology

- Field: Material Science

- Application: Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area . They are also useful in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents . Furthermore, 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promising results in rechargeable lithium battery technology .

- Method: The derivatives are synthesized and used in various applications in material science and battery technology .

- Results: They have shown promising results in these fields .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNUIMHNVNGXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methylbenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)